5-Formylthiophene-2-carbonitrile

Catalog No.
S785998
CAS No.
21512-16-3
M.F
C6H3NOS
M. Wt
137.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formylthiophene-2-carbonitrile

CAS Number

21512-16-3

Product Name

5-Formylthiophene-2-carbonitrile

IUPAC Name

5-formylthiophene-2-carbonitrile

Molecular Formula

C6H3NOS

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C6H3NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H

InChI Key

PZIFYWVUYHMYOA-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C#N)C=O

Synonyms

5-Formyl-2-thiophenecarbonitrile; 5-Cyano-2-thiophenecarboxaldehyde

Canonical SMILES

C1=C(SC(=C1)C#N)C=O

5-Formylthiophene-2-carbonitrile is a chemical compound with the molecular formula C6H3NOSC_6H_3NOS and a molecular weight of 137.16 g/mol. It is characterized by the presence of a formyl group (-CHO) and a carbonitrile group (-C≡N) attached to a thiophene ring. The compound appears as a light yellow to orange powder or crystalline solid, with a melting point ranging from 91°C to 95°C . Its structure can be represented by the SMILES notation N#CC1=CC=C(C=O)S1, indicating its unique arrangement of atoms .

5-Formylthiophene-2-carbonitrile is known for its high gastrointestinal absorption and permeability across the blood-brain barrier, making it a compound of interest in medicinal chemistry .

There is no known specific biological function or mechanism of action for 5-Formylthiophene-2-carbonitrile. Due to its limited commercial availability, research on its biological properties is likely minimal.

As with most chemicals, it is advisable to handle 5-Formylthiophene-2-carbonitrile with care due to its unknown properties. Specific safety data sheets (SDS) are not readily available, but general safety practices for handling organic compounds should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].

Synthesis and Characterization:

-Formylthiophene-2-carbonitrile (also known as 5-cyanothiophene-2-carboxaldehyde) is an organic compound with the chemical formula C6H3NOS. It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the Knoevenagel condensation.

Researchers have characterized the physical and chemical properties of 5-Formylthiophene-2-carbonitrile using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These studies confirm the structure of the molecule and provide information about its functional groups and reactivity [, ].

Potential Applications:

While research on 5-Formylthiophene-2-carbonitrile is ongoing, it has shown potential applications in various scientific fields, including:

  • Organic synthesis: The formyl and cyano groups present in the molecule make it a versatile building block for the synthesis of more complex organic molecules. Researchers have explored its use in the preparation of heterocyclic compounds, such as thiophenes and pyrazoles [, ].
  • Medicinal chemistry: Studies suggest that 5-Formylthiophene-2-carbonitrile may possess interesting biological activities. Researchers have investigated its potential as an anti-inflammatory and anti-cancer agent, although further research is needed to confirm these findings [, ].
  • Material science: The unique properties of 5-Formylthiophene-2-carbonitrile, such as its conductivity and thermal stability, make it a potential candidate for the development of new materials, including organic electronics and functional polymers [, ].
, including:

  • Reductive Amination: The compound can undergo reductive amination to form amines, which may be further modified to synthesize more complex structures .
  • Condensation Reactions: It can react with amines such as 2-aminonicotinic acid, leading to the formation of biologically active derivatives .
  • Nucleophilic Addition: The electrophilic carbonyl carbon in the formyl group can be targeted by nucleophiles, facilitating various synthetic pathways.

Research indicates that 5-formylthiophene-2-carbonitrile exhibits antiviral properties, particularly against viruses such as Altissima, Hyalomma, and Rusticana . Its ability to interact with biological systems makes it a candidate for further pharmacological studies. Additionally, it has been identified as a CYP1A2 inhibitor, suggesting potential implications in drug metabolism and interactions .

Several methods have been developed for synthesizing 5-formylthiophene-2-carbonitrile:

  • Starting from Thiophene Derivatives: The synthesis typically begins with thiophene derivatives, which are functionalized through nitrilation and formylation processes.
  • Multi-step Synthesis: Involves several steps including nitration, reduction, and formylation reactions to introduce the carbonitrile and aldehyde functional groups onto the thiophene ring.
  • One-pot Reactions: Some synthetic routes allow for one-pot reactions that streamline the process, improving yield and reducing time .

5-Formylthiophene-2-carbonitrile serves multiple applications:

  • Building Block in Organic Synthesis: It is utilized as a versatile building block for synthesizing more complex organic molecules in pharmaceutical chemistry.
  • Potential Drug Development: Given its biological activity, it may play a role in developing antiviral agents or other therapeutics targeting specific pathways in viral infections.

Interaction studies of 5-formylthiophene-2-carbonitrile focus on its binding affinity with various biological targets. Notably, its activity as a CYP1A2 inhibitor suggests potential interactions with other drugs metabolized by this enzyme. Understanding these interactions is crucial for assessing its safety profile and therapeutic potential in clinical settings .

Several compounds share structural similarities with 5-formylthiophene-2-carbonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Methylthiophene-2-carbaldehyde13679-70-40.80
5-(Methylthio)thiophene-2-carbaldehyde24445-35-00.68
3-Methyl-2-thiophenecarboxaldehyde5834-16-20.66
5-Acetylthiophene-2-carbaldehyde4565-29-10.65
Thieno[3,2-b]thiophene-2-carbonitrile40985-58-80.67

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 5-formylthiophene-2-carbonitrile lies in its specific combination of both formyl and carbonitrile functionalities on the thiophene ring, which may confer distinct chemical reactivity and biological properties compared to its analogs.

Discovery of Thiophene

Thiophene was first isolated in 1883 by Viktor Meyer during his analysis of coal tar constituents. Its discovery arose from the observation that crude benzene contaminated with thiophene produced a blue dye (indophenin) when reacted with isatin and sulfuric acid. This marked the beginning of systematic studies into sulfur-containing heterocycles, which revealed thiophene’s aromatic character and resemblance to benzene in substitution reactions.

Evolution of Thiophene Derivatives

Early 20th-century research focused on synthesizing thiophene analogs of benzene derivatives. The Paal-Knorr synthesis (1885) enabled the production of thiophenes from 1,4-diketones using sulfidizing agents like phosphorus pentasulfide. By the mid-20th century, thiophene derivatives gained prominence in dyestuffs, polymers, and pharmaceuticals. For example, polythiophenes were developed as conductive materials, while biotin (a reduced thiophene derivative) became essential in biochemistry.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-formylthiophene-2-carbonitrile

Dates

Modify: 2023-08-15

Explore Compound Types